Cas no 1177326-46-3 (2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride)
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-piperidinylthio)Pyrimidine hydrochloride
- 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride
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- MDL: MFCD11560179
- Inchi: 1S/C9H13N3S.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
- InChI Key: FAZTVIHCCZHFMD-UHFFFAOYSA-N
- SMILES: Cl.S(C1N=CC=CN=1)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P184176-100mg |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P184176-500mg |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | P184176-1g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 1g |
$ 615.00 | 2022-06-03 | ||
| Enamine | EN300-240317-0.05g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-240317-0.1g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-240317-0.25g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-240317-0.5g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-240317-1.0g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-240317-2.5g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-240317-5.0g |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride |
1177326-46-3 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride
Introduction to 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride (CAS No. 1177326-46-3)
2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1177326-46-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of piperidin-4-ylsulfanyl appended to the pyrimidine core introduces unique pharmacophoric features, making it a valuable scaffold for developing novel bioactive molecules.
The chemical structure of 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride consists of a pyrimidine ring substituted with a sulfur-containing piperidine moiety at the 2-position. The presence of the sulfanyl group enhances the compound's solubility and interaction with biological targets, which is a critical factor in medicinal chemistry. The hydrochloride salt form improves the compound's stability and bioavailability, making it more suitable for pharmaceutical applications.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacological agents due to their broad spectrum of biological activities. These compounds have been explored in various therapeutic areas, including oncology, immunology, and anti-inflammatory diseases. The sulfanyl-piperidine moiety in 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride has been particularly studied for its potential in modulating enzyme activities and receptor interactions.
One of the most compelling aspects of 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that selectively inhibit specific disease-causing pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The ability to fine-tune the pharmacophore by modifying the piperidine ring or introducing additional functional groups has opened up new avenues for drug design.
The synthesis of 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired scaffold efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets, providing valuable insights into drug design. These computational studies complement experimental approaches by identifying potential lead compounds and guiding optimization strategies.
In clinical research, 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride has been investigated in preclinical models as a candidate for treating various diseases. Preliminary studies suggest that this compound exhibits promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its immunomodulatory properties have been explored in autoimmune disorders, where it shows potential in modulating immune responses.
The development of novel pharmaceutical agents relies heavily on collaborations between academic researchers and industry scientists. 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride serves as an excellent example of how academic insights can drive industrial innovation. By combining expertise in synthetic chemistry, pharmacology, and biotechnology, researchers are able to translate laboratory discoveries into viable therapeutic options for patients.
Looking ahead, the future prospects of 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride appear promising as more research unfolds. Ongoing studies aim to elucidate its mechanism of action and explore its potential in treating other diseases beyond cancer and autoimmune disorders. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is expected to accelerate the discovery process by predicting novel drug candidates and optimizing their properties.
In conclusion, 2-(piperidin-4-ylsulfanyl)pyrimidine hydrochloride (CAS No. 1177326-46-3) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in shaping future treatments for various human diseases.
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